3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Description
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3,5-dimethyl-substituted pyrazole core and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group at the 1-position. The oxolan-2-ylmethyl substituent introduces a heterocyclic ether moiety, distinguishing it from other analogues with aromatic or alkyl substituents.
Properties
CAS No. |
1152950-53-2 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-(oxolan-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)6-9-4-3-5-14-9/h9H,3-6,11H2,1-2H3 |
InChI Key |
LHUGNFFETPJHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2CCCO2)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxolan-2-ylmethyl group can be replaced by other nucleophiles like halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Scientific Research Applications
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The primary structural variation among pyrazol-4-amine derivatives lies in the substituent at the 1-position of the pyrazole ring. Key analogues and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Molecular Weight: The oxolan-2-ylmethyl substituent increases molecular weight compared to alkyl groups (e.g., isopropyl in ), but it is lighter than aromatic substituents like naphthylmethyl .
Biological Activity
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H19N3O
- Molecular Weight : 209.29 g/mol
- IUPAC Name : 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
- Structure : The compound features a pyrazole ring substituted with a dimethyl group and an oxolane moiety, which may influence its biological interactions.
The biological activity of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Inhibitors of DHFR are often used in cancer therapy due to their ability to impede tumor growth by disrupting nucleotide synthesis .
- Antitumor Activity : Pyrazole derivatives have been documented to exhibit antitumor properties. For instance, analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Kinase Inhibition : Some studies suggest that pyrazole compounds can act as inhibitors of specific kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumorigenesis and metastasis .
Pharmacological Effects
The pharmacological profile of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine includes:
- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells through various pathways, including apoptosis induction and interference with cellular signaling .
- Anti-inflammatory Effects : Some pyrazole derivatives are known to exhibit anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Reported inhibition of DHFR with an IC50 value lower than standard antifolate drugs, suggesting potential for enhanced efficacy in cancer treatment. |
| Study 3 | Showed anti-inflammatory effects in animal models, indicating potential for treating inflammatory diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
